

Comparative Analysis of EC359's Mechanism of Action via RNA-Sequencing

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Compound of Interest		
Compound Name:	EC359	
Cat. No.:	B2459536	Get Quote

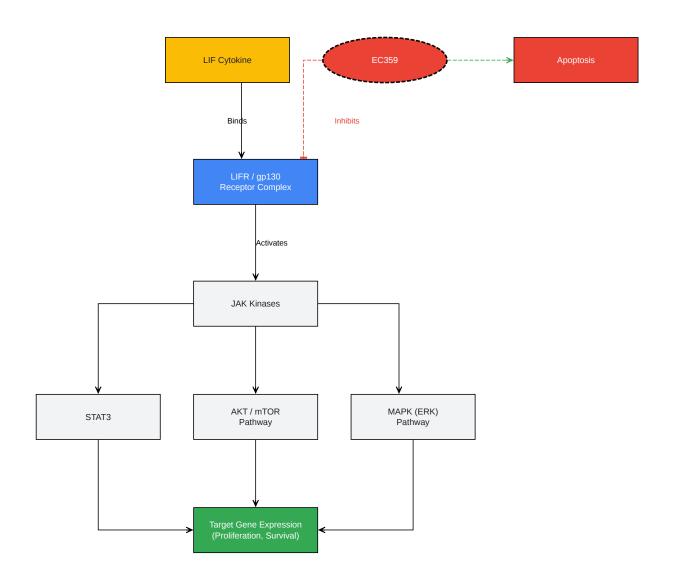
A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the molecular effects of **EC359**, a first-in-class inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), based on RNA-sequencing (RNA-seq) analysis. **EC359** is a potent, selective, and orally active small molecule that directly interacts with LIFR, effectively blocking its oncogenic signaling.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing cell viability, inhibiting invasion, and promoting apoptosis across various cancer types, including triple-negative breast, endometrial, and ovarian cancers. [2][4][5][6] This document summarizes key RNA-seq findings, compares its effects as a monotherapy and in combination with other agents, and provides detailed experimental protocols to support further research.

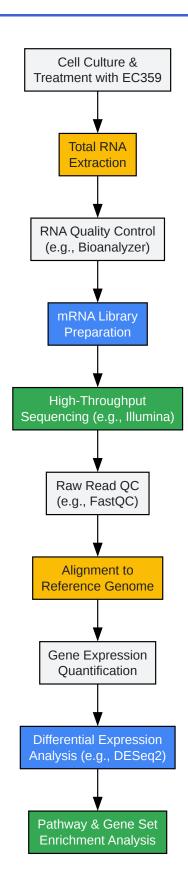
EC359's Core Mechanism: Inhibition of LIFR Signaling

EC359 functions by blocking the interaction between the cytokine LIF and its receptor, LIFR. This receptor, upon binding its ligand, forms a complex with glycoprotein 130 (gp130) and activates several downstream pro-cancerous signaling pathways. **EC359**'s inhibition of LIFR leads to the attenuation of key pathways including JAK/STAT (specifically STAT3), PI3K/AKT/mTOR, and MAPK/ERK.[1][2][4][7] This mechanism has been validated through various mechanistic studies, with RNA-seq providing a global, unbiased view of the transcriptional consequences of this inhibition.









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